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molecular formula C9H19NO2 B3054239 Methyl 8-aminooctanoate CAS No. 59080-49-8

Methyl 8-aminooctanoate

Cat. No. B3054239
M. Wt: 173.25 g/mol
InChI Key: ZYKOKVARXPKXFW-UHFFFAOYSA-N
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Patent
US06214877B1

Procedure details

To 15 ml methanol under nitrogen, stirred, at −5° C. was added thionyl chloride (0.80 ml) dropwise. After 5 minutes, 8-aminooctanoic acid (1.592 g, 10 mmol) was added. The reaction was stirred at −5° C. for 1 h, room temperature for 45 minutes, and 40° C. for 2.25 h. After heating, the reaction mixture was concentrated. The residue was taken up in chloroform/water (40 ml/25 ml) and basified to pH 9-10 using 1N NaOH. Layers were shaken, separated and the aqueous layer washed with water (2×30 ml). The combined organics were dried over Na2SO4 and filtered. The filtrate was concentrated in vac and dried to give the product as an oily solid (1.568 g, 90%); 1H NMR (400 MHz, DMSO-d6) δ1.17-1.33 (m, 8H), 1.43-1.52 (m, 2H), 2.26 (t, J=7.5Hz, 2H), 2.44-2.49 (m, 2H), 3.55 (s, 3H); IR (film) 3475, 2930, 2850, 1730 cm−1; mass spectrum [EI], m/z 173 M+.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.592 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[CH3:16]O>>[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1.592 g
Type
reactant
Smiles
NCCCCCCCC(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −5° C. for 1 h, room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
40° C. for 2.25 h
Duration
2.25 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
STIRRING
Type
STIRRING
Details
Layers were shaken
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the aqueous layer washed with water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vac
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.568 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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